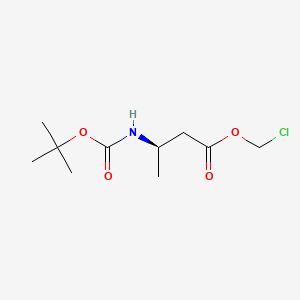

(R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate

CAS No.:

Cat. No.: VC13595450

Molecular Formula: C10H18ClNO4

Molecular Weight: 251.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18ClNO4 |

|---|---|

| Molecular Weight | 251.71 g/mol |

| IUPAC Name | chloromethyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

| Standard InChI | InChI=1S/C10H18ClNO4/c1-7(5-8(13)15-6-11)12-9(14)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m1/s1 |

| Standard InChI Key | UJUNDWHIFKCLMQ-SSDOTTSWSA-N |

| Isomeric SMILES | C[C@H](CC(=O)OCCl)NC(=O)OC(C)(C)C |

| SMILES | CC(CC(=O)OCCl)NC(=O)OC(C)(C)C |

| Canonical SMILES | CC(CC(=O)OCCl)NC(=O)OC(C)(C)C |

Introduction

(R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate is a complex organic compound that belongs to the class of amino acid derivatives, specifically chlorinated amino acid esters. This compound is notable for its applications in peptide synthesis and other organic transformations due to the presence of functional groups such as the tert-butoxycarbonyl (Boc) group and the chloromethyl group.

Synthesis

The synthesis of (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate typically involves multiple steps, starting from amino acids or chloromethyl derivatives. The process requires careful control of reaction conditions, including temperature, solvent choice (e.g., dichloromethane), and the use of an inert atmosphere (argon or nitrogen) to prevent moisture interference.

Applications

This compound is primarily used as a building block in peptide synthesis due to its reactive functional groups. It is also utilized in the synthesis of other complex organic molecules, where the chloromethyl and tert-butoxycarbonyl groups facilitate various chemical transformations.

Characterization Techniques

The structure of (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These methods help identify the presence of specific functional groups and their environments within the molecule.

Mechanism of Action

The compound's reactivity is primarily due to the chloromethyl and tert-butoxycarbonyl groups, which participate in nucleophilic substitution reactions and other organic transformations. These mechanisms are crucial for its application in synthesizing more complex molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume